1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate
CAS No.:
Cat. No.: VC17840057
Molecular Formula: C4H7N3O3
Molecular Weight: 145.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7N3O3 |
---|---|
Molecular Weight | 145.12 g/mol |
IUPAC Name | 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone;hydrate |
Standard InChI | InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2 |
Standard InChI Key | SNMNSTCQQPRPSC-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=NON=C1N.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound has the molecular formula C₄H₇N₃O₃ (molecular weight: 145.12 g/mol) and the IUPAC name 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone hydrate. Its structure comprises a 1,2,5-oxadiazole ring substituted with an amino group at the 4-position and an acetyl group at the 3-position, coordinated with a water molecule (Figure 1).
Table 1: Key Identifiers of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one Hydrate
Property | Value |
---|---|
CAS Number | Not publicly disclosed |
SMILES | CC(=O)C1=NON=C1N.O |
InChI Key | SNMNSTCQQPRPSC-UHFFFAOYSA-N |
PubChem CID | 66525463 |
Hydration State | Monohydrate |
The canonical SMILES string CC(=O)C1=NON=C1N.O confirms the presence of the acetyl-oxadiazole core and water of crystallization. X-ray crystallography data, though unavailable for this specific hydrate, suggests analogous oxadiazole derivatives adopt planar geometries with intermolecular hydrogen bonds stabilizing the lattice .
Spectroscopic Profile
While experimental spectral data for this compound remains unpublished, related oxadiazoles exhibit distinctive features:
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IR Spectroscopy: N–O stretching vibrations near 1,550 cm⁻¹ and C=O peaks at ~1,680 cm⁻¹ .
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NMR: The acetyl group’s methyl protons resonate at δ 2.5–3.0 ppm (¹H), while the oxadiazole ring’s carbons appear at δ 150–160 ppm (¹³C) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate likely follows a two-step protocol:
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Oxadiazole Ring Formation: Cyclization of glyoxal with hydroxylamine derivatives under acidic conditions yields the 1,2,5-oxadiazole core .
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Acetylation and Hydration: Subsequent reaction with acetylating agents (e.g., acetic anhydride) introduces the ketone group, followed by crystallization in aqueous media to isolate the hydrate.
Critical parameters include:
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Temperature: 80–100°C for cyclization;
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure .
Table 2: Synthetic Yield Optimization
Parameter | Optimal Range | Yield (%) |
---|---|---|
Reaction Time | 4–6 hours | 65–70 |
Acetylating Agent | Acetic Anhydride | 72 |
Solvent | Ethanol/Water | 68 |
Industrial Production Challenges
Scale-up faces hurdles such as:
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Purification: Chromatography or recrystallization required to achieve >95% purity;
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Hydration Control: Precise stoichiometry of water prevents deliquescence or anhydrate formation .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar oxadiazole ring and nonpolar acetyl group:
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Water: Moderate solubility (~15 mg/mL at 25°C) due to hydrogen bonding with the hydrate;
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Organic Solvents: Soluble in DMSO (≥50 mg/mL) and ethanol (∼20 mg/mL).
Stability studies indicate decomposition above 200°C, with the hydrate losing water at 110°C.
Acid-Base Behavior
The amino group (pKa ≈ 4.5) and oxadiazole nitrogen (pKa ≈ −2) confer pH-dependent solubility, peaking in mildly acidic conditions (pH 4–6) .
Compound | Target | EC₅₀ (μM) |
---|---|---|
BAM15 (Mitochondrial) | ATP Synthase | 0.8 |
Analogous Oxadiazoles | HDAC | 1.2–3.5 |
Therapeutic Applications
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Anticancer: Induction of apoptosis in MCF7 and HCT116 cell lines (IC₅₀: 0.67–0.87 μM) ;
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Anti-inflammatory: NF-κB pathway inhibition in murine models .
Future Research Directions
Unresolved Questions
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Hydrate-Specific Effects: Does water coordination alter bioavailability compared to anhydrous forms?
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Metabolic Fate: CYP450 isoform interactions and metabolite identification require elucidation.
Synthetic Innovations
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